5-Chloro-2-methoxybenzohydrazide
Overview
Description
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methoxybenzohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with hydrolases and oxidoreductases, leading to changes in their activity. These interactions are crucial for understanding the compound’s role in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, which can affect cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This inhibition or activation can result in alterations in gene expression and metabolic pathways. The compound’s ability to bind to specific biomolecules makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that the compound can have lasting effects on cellular processes, even after its degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular processes. At high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its effects on cellular metabolism. Studies have shown that it can alter the activity of key enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, which facilitate its movement within the cell. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these processes is essential for determining the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization processes can affect the compound’s interactions with biomolecules and its overall impact on cellular function. Studies have shown that the compound can accumulate in specific organelles, leading to changes in their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxybenzohydrazide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
5-Chloro-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting metabolic processes within cells. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can interfere with cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A precursor in the synthesis of 5-Chloro-2-methoxybenzohydrazide.
2-Methoxybenzohydrazide: Lacks the chlorine substituent, resulting in different chemical properties.
5-Chloro-2-methoxybenzaldehyde: An intermediate in the synthesis of various benzohydrazides.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and biological activities .
Properties
IUPAC Name |
5-chloro-2-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYCSXNVIRAAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357394 | |
Record name | 5-chloro-2-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33977-11-6 | |
Record name | 5-chloro-2-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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